molecular formula C27H28O5Si B12407504 2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone

2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone

Cat. No.: B12407504
M. Wt: 460.6 g/mol
InChI Key: GUODUPSDXSKDBC-CGAIIQECSA-N
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Description

2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of organic solvents and catalysts to facilitate the protection and deprotection steps .

Industrial Production Methods

While specific industrial production methods for 2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .

Scientific Research Applications

2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its effects on cellular processes, particularly DNA synthesis and apoptosis.

    Medicine: Explored for its potential as an anticancer agent, targeting specific types of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of 2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone involves its role as a purine nucleoside analog. It inhibits DNA synthesis by incorporating into the DNA strand, leading to chain termination. This inhibition triggers apoptosis, particularly in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone
  • This compound analogs

Uniqueness

This compound is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis. Its combination of benzoyl and t-butyldiphenylsilyl groups provides distinct chemical properties that differentiate it from other purine nucleoside analogs .

Properties

Molecular Formula

C27H28O5Si

Molecular Weight

460.6 g/mol

IUPAC Name

[(3S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate

InChI

InChI=1S/C27H28O5Si/c1-27(2,3)33(21-15-9-5-10-16-21,22-17-11-6-12-18-22)32-23-19-30-26(29)24(23)31-25(28)20-13-7-4-8-14-20/h4-18,23-24H,19H2,1-3H3/t23?,24-/m0/s1

InChI Key

GUODUPSDXSKDBC-CGAIIQECSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3COC(=O)[C@H]3OC(=O)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3COC(=O)C3OC(=O)C4=CC=CC=C4

Origin of Product

United States

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